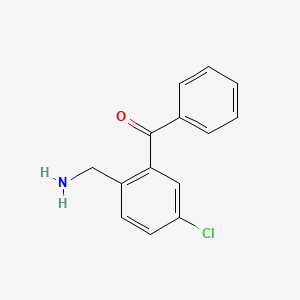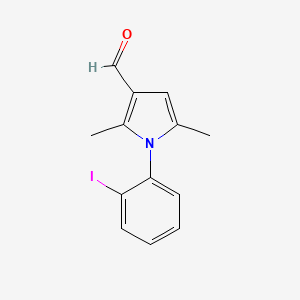
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with two methyl groups and an aldehyde group. The presence of iodine and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 2-phenylpyrrole followed by formylation. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, and a formylating agent such as Vilsmeier-Haack reagent for the formylation step. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through reactions like the Suzuki-Miyaura coupling, where boronic acids are used as reagents in the presence of a palladium catalyst.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the iodine atom and the aldehyde group are key functional groups that participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atom or aldehyde group, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and applications.
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-methanol:
2-Iodophenyl isothiocyanate: Contains an isothiocyanate group instead of a pyrrole ring, used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of an iodine atom and an aldehyde group attached to a pyrrole ring, which provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C13H12INO |
|---|---|
Molekulargewicht |
325.14 g/mol |
IUPAC-Name |
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
InChI-Schlüssel |
CYVGHJMHYPPVML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2I)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)



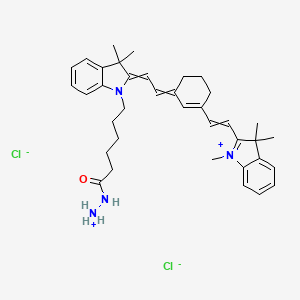
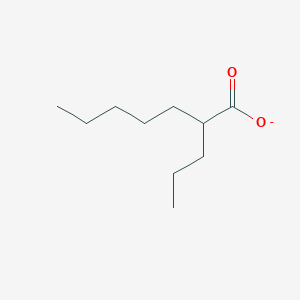
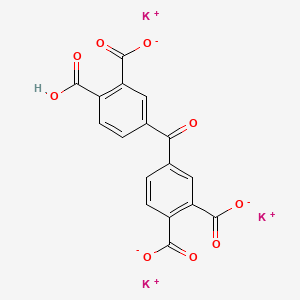
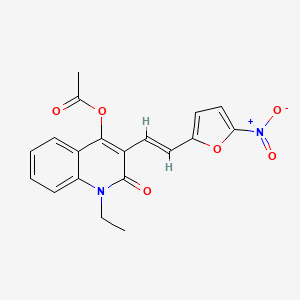
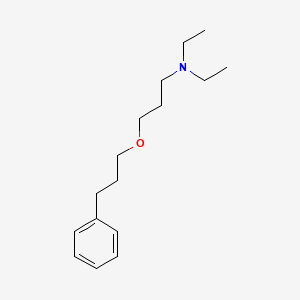
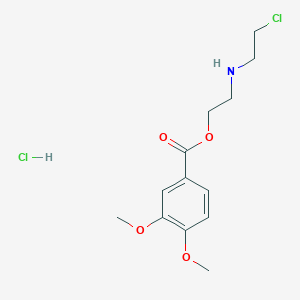
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
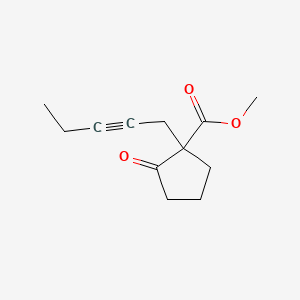
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
